molecular formula C14H18N2O6 B1597348 Z-Ser-Ala-OH CAS No. 24787-87-9

Z-Ser-Ala-OH

Cat. No. B1597348
CAS RN: 24787-87-9
M. Wt: 310.3 g/mol
InChI Key: VWPKWOHWTBYMEQ-UHFFFAOYSA-N
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Description

Z-Ser-Ala-OH is a peptide compound that is often used in research and development . It is also known as (2S)-2- [ ((2S)-2- { [ (benzyloxy)carbonyl]amino}propanoyl)amino]propanoic acid .


Synthesis Analysis

The synthesis of Z-Ser-Ala-OH involves peptide synthesis methods . The initial interaction of BOC-Ala-OSu and CF3COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH. The tripeptide resulting from treatment with Z2LysOSu .


Molecular Structure Analysis

The molecular formula of Z-Ser-Ala-OH is C14H18N2O6 . Its average mass is 310.30300 Da . The structure of this peptide compound can be analyzed using nuclear magnetic resonance (NMR) spectra .


Chemical Reactions Analysis

The chemical reactions involving Z-Ser-Ala-OH are complex and involve multiple steps. For example, the synthesis of peptides containing polyfunctional amino acids is a complex practical task .

Scientific Research Applications

Application

Antioxidant peptides are a hotspot in these fields. They are pivotal in the screening, activity evaluation, mechanisms, and applications of antioxidant peptides .

Methods

Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach. After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Results

Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .

2. Topical Peptide Treatments in Cosmetics

Application

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered. The spectrum of peptides in the field of cosmetics is continuously growing .

Methods

Peptides and proteins are amino acid polymers. Peptides are short amino acid chains. The first peptides were described by Emil Fischer and Hofmeister in the early 19th century. The first peptide synthesis was published in 1901 by Fischer and Fourneauin .

Results

This review summarizes some of the effective data on cosmeceutical peptides that work against intrinsic and extrinsic aging .

Future Directions

The future research directions for Z-Ser-Ala-OH could involve further exploration of its potential health benefits , as well as its applications in various fields such as food production, therapy, and cosmetics .

properties

IUPAC Name

(2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPKWOHWTBYMEQ-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ser-Ala-OH

CAS RN

24787-87-9
Record name L-Alanine, N-[(phenylmethoxy)carbonyl]-L-seryl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24787-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Leparoux, M Padrines, Y Fortun, B Colas - Biotechnology letters, 1996 - Springer
… (Z-Thr-Gly-OEt), N-benzyloxycarbonyl alanyl serine methyl ester (Z-Ala-Ser-OMe), Nbenzyloxycarbonyl alanyl serine (Z-Ala-Ser-OH), N-benzyloxyearlxmyl seryl alanine (Z-Ser-Ala-OH) …
Number of citations: 9 link.springer.com
H Waldmann, A Heuser, P Braun, M Schultz… - Microbial Reagents in …, 1992 - Springer
New enzymatic methods are reported to carry out chiral pool syntheses starting with saccharides, to develop a chemo-enzymatic method for the de novo synthesis of enantiomerically …
Number of citations: 3 link.springer.com
N Yanaihara, M Kubota, M Sakagami… - Journal of Medicinal …, 1977 - ACS Publications
Syntheses by the conventional method are described of iV “-tyrosylsecretin,[Tyr'jsecretin, and i\ra-S-(4-hydroxyphenyl) propionylsecretin. Secretin and [Tyr6] secretin were also …
Number of citations: 38 pubs.acs.org
H Waldmann, P Braun, H Kunz - … USSR, September 23-30, 1989, and …, 1993 - Verlag Mainz
Number of citations: 2

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